molecular formula C7H4F2O B074705 2,4-Difluorobenzaldehyde CAS No. 1550-35-2

2,4-Difluorobenzaldehyde

Cat. No. B074705
CAS RN: 1550-35-2
M. Wt: 142.1 g/mol
InChI Key: WCGPCBACLBHDCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluorobenzaldehyde involves several methods, including direct fluorination of the benzaldehyde or through substitution reactions where chlorine atoms in dichlorobenzaldehyde are replaced with fluorine. An example includes the synthesis from 1,3-difluorobenzene and carbon monoxide using AlCl3 and HCl as catalysts under CO atmosphere, achieving a purity of ≥98.81% (Zhou Fengjun, 2005).

Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzaldehyde and its derivatives has been studied through various techniques such as X-ray diffraction and vibrational spectroscopy. These studies reveal complex hydrogen bonding patterns and the impact of fluorine atoms on the molecular geometry. For instance, the isostructural nature of 2,4-difluorobenzaldehyde benzoylhydrazone underlines the role of fluorine in defining molecular interactions (Wardell et al., 2006).

Chemical Reactions and Properties

2,4-Difluorobenzaldehyde participates in various chemical reactions, including condensation with hydrazones and reactions with alkynes, alkenes, or allenes facilitated by rhodium catalyst systems. These reactions often lead to the formation of compounds with significant structural complexity and potential utility in material science and organic synthesis (Kokubo et al., 1999).

Scientific Research Applications

  • Matrix-Isolation Infrared Spectroscopy : 2,4-Difluorobenzaldehyde has been investigated using matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in 2,4-Difluorobenzaldehyde upon UV irradiation, identifying two rotamers (anti and syn) and evaluating their energy differences (Itoh et al., 2011).

  • Synthesis of Derivatives : A method for synthesizing 2,4-difluorophenylacetonitrile from 2,4-Difluorobenzaldehyde was developed, showcasing its utility in chemical synthesis (Li Han-wei, 2009).

  • Microwave Spectral Studies : The microwave rotational spectra of 2,4-Difluorobenzaldehyde vapor were investigated, providing insights into its molecular structure and dynamics (Bhattacharya & Jaman, 2013).

  • Crystallography : Research on 2,4-Difluorobenzaldehyde benzoylhydrazone revealed its crystallographic properties and hydrogen bonding patterns, important for understanding molecular interactions (Wardell et al., 2006).

  • Electronic Absorption Spectra Analysis : The electronic absorption spectra of 2,4-Difluorobenzaldehyde were analyzed, contributing to our understanding of its electronic structure and potential applications in spectroscopy (Aralakkanavar et al., 1992).

  • NMR Chemical Shifts Study : The 1H and 13C NMR chemical shifts of 2,4-Difluorobenzaldehyde isonicotinoylhydrazone were determined, offering valuable information for chemical analysis (Günay et al., 2009).

  • Conformational and Vibrational Analysis : This study focused on the molecular structures, vibrational frequencies, and rotomers of 2,4-Difluorobenzaldehyde, using Hartree-Fock and density functional theory calculations (Sağlam & Ucun, 2008).

Safety And Hazards

2,4-Difluorobenzaldehyde is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165788
Record name 2,4-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzaldehyde

CAS RN

1550-35-2
Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

30 ml (27 g) of decahydronaphthalene and 0.5 g (2.3×10-4 ml) of a catalyst of 5% palladium on a barium sulfate support were added to the flask containing the 2,4-difluorobenzoylchloride. The reaction was purged with H2 for 0.25 hour, then the temperature was raised to 130° C. Hydrogen was dispersed through the system for 6 hours. The product 2,4-difluorobenzaldehyde was isolated as a colorless liquid. Yield 9.8 g (82%).
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Synthesis routes and methods II

Procedure details

158.5 g (1 mol) of a mixture of 56% of 4-chloro-2-fluoro-benzaldehyde and 44% of 2-chloro-4-fluorobenzaldehyde were heated together with 700 g of sulfolane and 75 g (1.29 mol) of potassium fluoride at 215° C. for 10 h. The working up was carried out as in Example 1. 99.5 g of 2,4-difluorobenzaldehyde equivalent to 70% of the feed-stock was obtained.
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700 g
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75 g
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Synthesis routes and methods III

Procedure details

2,4-Difluorobromobenzene (18.5 g) was added to dry diethyl ether (150 ml), cooled to -75° C. and n-butyllithium (61 5 ml of a 1.55 molar solution in hexane) was added under dry nitrogen over a period of 45 minutes. The mixture was stirred at -70° C. for a further 20 minutes and dry dimethylformamide (7.65 g) was added in dry diethyl ether (30 ml) at -70° C. over a period of 30 minutes. The mixture was stirred for 40 minutes and allowed to warm to -50° C. over a further 15 minutes. A solution of ammonium chloride (30 g) in water (100 ml) was added and the ether layer separated. The aqueous layer was further extracted with diethyl ether (2×50 ml) and the combined ethereal extracts were dried and evaporated to yield a pale yellow oil which was distilled at the water pump to give the desired product (13.0 g) b.p. 52°-55° C. at 14 mm Hg.
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30 mL
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30 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
Reactant of Route 4
2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
Reactant of Route 6
2,4-Difluorobenzaldehyde

Citations

For This Compound
219
Citations
SMSV Wardell, M Lima Ferreira… - … Section C: Crystal …, 2006 - scripts.iucr.org
At 120 K, 2,4-difluorobenzaldehyde benzoylhydrazone, C14H10F2N2O, (I), and 2,4-dichlorobenzaldehyde benzoylhydrazone, C14H10Cl2N2O, (II), are isomorphous and isostructural …
Number of citations: 5 scripts.iucr.org
N Günay, E Tarcan, D Avcı, H Cömert… - … Resonance Part A …, 2009 - Wiley Online Library
The 1 H and 13 C NMR chemical shifts of the 2,4‐difluorobenzaldehyde isonicotinoylhydrazone (I) and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone (II) were determined with the …
Number of citations: 10 onlinelibrary.wiley.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
SMSV Wardell, MVN De Souza, ML Ferreira… - … Section C: Crystal …, 2005 - scripts.iucr.org
The difluorinated ring in 2,4-difluorobenzaldehyde isonicotinoylhydrazone, C13H9F2N3O, (I), is disordered over two sets of sites with unequal occupancy. The molecules of (I) are …
Number of citations: 16 scripts.iucr.org
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
The present article concerns the scope and limitations of the regioselective condensation of 2‐fluorobenzaldehydes with 1H‐pyrazol‐5‐amines, leading to the synthesis of substituted …
Number of citations: 15 onlinelibrary.wiley.com
R Bhattacharya, AI Jaman - Journal of Molecular Structure, 2013 - Elsevier
The ground state microwave rotational spectra of 2,4-difluorobenzaldehyde (2,4-DFBD) vapor have been investigated in the frequency range 18.0–37.0GHz using conventional …
Number of citations: 5 www.sciencedirect.com
PP Haasbroek, DW Oliver, AJM Carpy - Journal of molecular structure, 2004 - Elsevier
The macrophage migration inhibitory factor (MIF) is an important cytokine implicated in several diseases and currently a target for drug development. This study aimed to synthesize …
Number of citations: 10 www.sciencedirect.com
MK Aralakkanavar, NR Katti, PR Jeergal… - … Acta Part A: Molecular …, 1992 - Elsevier
The electronic absorption spectra of 2,3-, 2,4-, 2,5- and 3,4-difluorobenzaldehyde in the UV region in vapour have been recorded on medium quartz and Hilger Large Quartz …
Number of citations: 8 www.sciencedirect.com
PW Scott, DR Hawkins - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
The synthesis of 2‐(2,4‐difluorophenyl)‐4,5‐bis(4‐methoxyphenyl)imidazole labelled with carbon‐14 in the 2‐position of the imidazole ring has been achieved in four stages starting …
A Shaik, MS Shaik, SB Puttagunta - Molbank, 2018 - mdpi.com
Thiazole and chalcone motifs are of research interest to medicinal chemists due to their array of synthetic and biological utility. Hence, in the present study we intended to prepare (E)-1-(…
Number of citations: 2 www.mdpi.com

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